4-Hydroxyvalsartan

Description

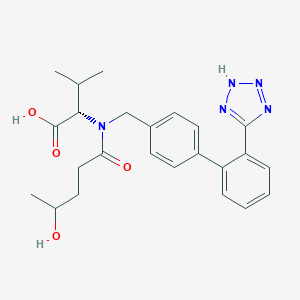

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28)/t16?,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSQZMPILLPFKC-XLDIYJRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188259-69-0 | |

| Record name | Valeryl-4-hydroxyvalsartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188259690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALERYL-4-HYDROXYVALSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N891C54AXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Characterization of Valeryl 4 Hydroxyvalsartan

Structural Elucidation and Stereochemical Considerations

The chemical structure of Valeryl-4-hydroxyvalsartan has been determined through various analytical techniques.

Unique Molecular Identifiers

Valeryl-4-hydroxyvalsartan is identified by the following unique codes:

UNII (Unique Ingredient Identifier): N891C54AXX nih.govfda.govlookchem.com

CAS (Chemical Abstracts Service) Registry Number: 188259-69-0 nih.govfda.govcaymanchem.com

Another designation associated with this compound is CGP-71580. ontosight.aicaymanchem.com

Relationship to Valsartan (B143634) Structure and Key Functional Groups

Valeryl-4-hydroxyvalsartan is a derivative of its parent compound, valsartan. ontosight.ai The core structure of valsartan includes a biphenyl-tetrazole moiety and an N-pentanoyl-L-valine group. The formation of Valeryl-4-hydroxyvalsartan involves the hydroxylation of the valeryl side chain of valsartan. ontosight.aijku.at Specifically, a hydroxyl group (-OH) is introduced at the 4-position of the valeryl moiety. nih.govresearchgate.net This structural modification results in the chemical name L-Valine, N-(4-hydroxy-1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-. nih.govfda.gov The presence of fluorescent functional groups, such as the biphenyl (B1667301) and tetrazole components, are notable features of its molecular structure. researchgate.net

Biosynthesis and Metabolic Pathways of Valeryl-4-hydroxyvalsartan Formation

The formation of Valeryl-4-hydroxyvalsartan is a result of the metabolic processes that valsartan undergoes in the body.

Identification of Parental Compound: Valsartan Metabolism to Valeryl-4-hydroxyvalsartan

Valsartan is the parent compound from which Valeryl-4-hydroxyvalsartan is derived. drugbank.com While a significant portion of valsartan is excreted unchanged, approximately 20% of a dose is metabolized. drugbank.comfda.gov The primary and most notable metabolite formed is Valeryl-4-hydroxyvalsartan, which accounts for about 9% of the administered dose. drugbank.comebmconsult.comfda.gov This metabolite is considered to be essentially inactive, with a significantly lower affinity for the angiotensin II type 1 (AT1) receptor compared to valsartan. ebmconsult.comfda.gov

Role of Cytochrome P450 Enzymes in Valeryl-4-hydroxyvalsartan Biotransformation

The biotransformation of valsartan to Valeryl-4-hydroxyvalsartan is mediated by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.comnih.govresearchgate.net

In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2C9 as the specific isoenzyme responsible for the 4-hydroxylation of valsartan to form Valeryl-4-hydroxyvalsartan. drugbank.comnih.govresearchgate.nettandfonline.com Experiments have shown a strong correlation between the rate of Valeryl-4-hydroxyvalsartan formation and CYP2C9 activity. nih.govresearchgate.net Further evidence for the singular role of CYP2C9 is the inhibition of this metabolic reaction by diclofenac, a known CYP2C9 inhibitor. nih.govresearchgate.nettandfonline.com While other CYP enzymes such as CYP3A4 and CYP2C8 showed some minimal metabolic activity towards valsartan, their contribution to the formation of Valeryl-4-hydroxyvalsartan was negligible. tandfonline.com

Table 1: Unique Molecular Identifiers for Valeryl-4-hydroxyvalsartan

| Identifier | Code |

|---|---|

| UNII | N891C54AXX |

| CAS Number | 188259-69-0 |

| Other Name | CGP-71580 |

Table 2: Key Research Findings on Valeryl-4-hydroxyvalsartan Metabolism

| Research Area | Key Finding | References |

|---|---|---|

| Parent Compound | Valsartan is metabolized to Valeryl-4-hydroxyvalsartan. | drugbank.comresearchgate.net |

| Metabolic Extent | Approximately 20% of a valsartan dose is metabolized, with 9% forming Valeryl-4-hydroxyvalsartan. | drugbank.comebmconsult.comfda.gov |

| Responsible Enzyme | Cytochrome P450 (CYP) system mediates the transformation. | drugbank.comnih.govresearchgate.net |

| Specific Isoenzyme | CYP2C9 is the primary and sole isoenzyme responsible for the 4-hydroxylation of valsartan. | drugbank.comnih.govresearchgate.nettandfonline.com |

Quantitative Contribution of Valeryl-4-hydroxyvalsartan to Total Metabolite Profile

Valeryl-4-hydroxyvalsartan is the main metabolite of valsartan, although it constitutes a relatively small portion of the administered dose. fabad.org.trdrugbank.com Only about 20% of a valsartan dose is recovered as metabolites, with Valeryl-4-hydroxyvalsartan accounting for approximately 9% of the dose. fabad.org.trdrugbank.com The formation of this metabolite occurs through oxidative biotransformation. fabad.org.tr

In vitro studies using human liver microsomes have identified the cytochrome P450 isoenzyme CYP2C9 as the enzyme responsible for the 4-hydroxylation of valsartan to form Valeryl-4-hydroxyvalsartan. drugbank.comebmconsult.comresearchgate.net The affinity of Valeryl-4-hydroxyvalsartan for the angiotensin II type 1 (AT1) receptor is significantly lower, about 200 times less, than that of the parent drug, valsartan, rendering it essentially inactive. japsonline.comfabad.org.tr

The following table summarizes the key quantitative aspects of Valeryl-4-hydroxyvalsartan in the metabolite profile of valsartan.

| Parameter | Value | References |

| Percentage of Dose Recovered as Metabolites | ~20% | fabad.org.trdrugbank.com |

| Contribution to Total Dose | ~9% | japsonline.comfabad.org.trdrugbank.com |

| Responsible Enzyme | CYP2C9 | drugbank.comebmconsult.comresearchgate.net |

| Pharmacological Activity | Inactive | japsonline.comfabad.org.tr |

| AT1 Receptor Affinity vs. Valsartan | ~200-fold lower | japsonline.comfabad.org.tr |

Comparative Metabolic Profiles Across Species

The metabolic profile of valsartan, including the formation of Valeryl-4-hydroxyvalsartan, exhibits variations across different species. In vitro studies utilizing hepatocytes from various species have been instrumental in understanding these differences.

In humans, the primary metabolite is Valeryl-4-hydroxyvalsartan. tandfonline.com Studies comparing the in vitro metabolism of valsartan in isolated hepatocytes from rats, dogs, marmosets, cynomolgus monkeys, and humans have revealed that the marmoset is the most relevant animal model for human metabolism, as it also produces Valeryl-4-hydroxyvalsartan as the most abundant metabolite. tandfonline.com

In contrast, when valsartan was incubated with rat hepatocytes, two different major metabolites, identified as glucuronide conjugates of valsartan, were observed. tandfonline.com In dogs, no significant in vivo metabolites of valsartan have been reported, and the in vitro metabolic pattern in dog hepatocytes is similar to that of rats, with relatively low formation of the glucuronide conjugates. tandfonline.com

The table below provides a comparative overview of valsartan metabolism in different species.

| Species | Primary Metabolite(s) | References |

| Human | Valeryl-4-hydroxyvalsartan | tandfonline.com |

| Marmoset | Valeryl-4-hydroxyvalsartan | tandfonline.com |

| Rat | Glucuronide conjugates of valsartan | tandfonline.com |

| Dog | No significant metabolites reported in vivo; low levels of glucuronide conjugates in vitro | tandfonline.com |

| Cynomolgus Monkey | Low levels of glucuronide conjugates in vitro | tandfonline.com |

This comparative data is crucial for the selection of appropriate animal models in the preclinical development of drugs like valsartan. tandfonline.com

Pharmacological Activity and Receptor Interactions of Valeryl 4 Hydroxyvalsartan

Angiotensin II Type 1 (AT1) Receptor Affinity and Selectivity

The primary mechanism of action for valsartan (B143634) is the selective blockade of the Angiotensin II Type 1 (AT1) receptor. drugbank.com The affinity and selectivity of its metabolite, Valeryl-4-hydroxyvalsartan, for this receptor are markedly different.

Valsartan exhibits a very high affinity for the AT1 receptor, which is approximately 20,000 to 30,000 times greater than its affinity for the AT2 receptor. japsonline.comfabad.org.trrndsystems.com This high selectivity is central to its therapeutic effect of blocking the actions of angiotensin II, such as vasoconstriction and aldosterone (B195564) secretion. hres.cafabad.org.tr

In contrast, comparative studies reveal that Valeryl-4-hydroxyvalsartan has a significantly lower affinity for the AT1 receptor. Research indicates its affinity is about 200 times lower than that of the parent compound, valsartan. japsonline.comfabad.org.tr This substantial decrease in binding affinity renders it pharmacologically inactive from the standpoint of AT1 receptor antagonism. hres.cajapsonline.comfabad.org.tr

| Compound | Target Receptor | Relative Affinity | Selectivity |

| Valsartan | AT1 | High (Ki = 2.38 nM) rndsystems.com | ~20,000-30,000 fold higher for AT1 vs. AT2 japsonline.comfabad.org.trrndsystems.com |

| Valeryl-4-hydroxyvalsartan | AT1 | ~200-fold lower than Valsartan japsonline.comfabad.org.tr | Not a primary focus of study due to low AT1 affinity. |

This table presents a summary of the receptor binding characteristics based on available research data.

The profoundly reduced affinity of Valeryl-4-hydroxyvalsartan for the AT1 receptor means it does not contribute to the primary antihypertensive effects associated with valsartan therapy. japsonline.comfabad.org.tr The blood pressure-lowering effects of valsartan are attributed to the parent drug's potent and selective blockade of the AT1 receptor. fabad.org.trdrugbank.com Consequently, Valeryl-4-hydroxyvalsartan is considered an inactive metabolite in the context of hypertension management. hres.cajapsonline.com The clinical pharmacology of valsartan relies on the parent compound, with its biotransformation to Valeryl-4-hydroxyvalsartan being a step in its elimination pathway rather than a bioactivation process. drugbank.comunict.it

Investigation of Alternative Pharmacological Targets or Off-Target Effects

Despite its inactivity at the AT1 receptor, studies have identified distinct pharmacological effects of Valeryl-4-hydroxyvalsartan, suggesting it interacts with other biological targets.

Significant research has demonstrated that Valeryl-4-hydroxyvalsartan possesses notable in vitro antiplatelet properties. nih.govgoogle.com Studies on human platelets have shown that it can inhibit platelet aggregation induced by agonists such as epinephrine (B1671497) and collagen. nih.govcaymanchem.com This inhibitory effect on platelets is a key off-target action that is distinct from the AT1 receptor blockade of its parent compound.

Furthermore, the antiplatelet activity of Valeryl-4-hydroxyvalsartan appears to be more potent than that of valsartan itself within the therapeutic range. nih.govgoogle.com The compound has been shown to significantly reduce the expression of several crucial platelet surface receptors involved in aggregation and adhesion. nih.gov

| Platelet Function / Receptor | Effect of Valeryl-4-hydroxyvalsartan | Comparative Potency | Source(s) |

| Collagen-Induced Aggregation | Inhibition | More potent than valsartan | nih.govgoogle.com |

| Epinephrine-Induced Aggregation | Inhibition | More potent than valsartan | nih.govgoogle.comcaymanchem.com |

| GP IIb/IIIa (CD41) Antigen Expression | Reduced | Achieved at therapeutic concentrations | nih.govgoogle.com |

| P-selectin Expression | Significantly reduced | - | nih.gov |

| Vitronectin Receptor Expression | Significantly reduced | - | nih.gov |

| LAMP-1 Expression | Significantly reduced | - | nih.gov |

This table summarizes the observed antiplatelet effects and receptor modulation by Valeryl-4-hydroxyvalsartan.

Receptor-Mediated Signaling Pathways Modulated by Valeryl-4-hydroxyvalsartan

The precise receptor-mediated signaling pathways modulated by Valeryl-4-hydroxyvalsartan are not yet fully elucidated. Its antiplatelet action is achieved through the regulation of platelet surface receptors, but the specific initial binding site and the subsequent intracellular cascade have not been definitively identified. nih.govmedchemexpress.com The observed reduction in the expression of key receptors like GP IIb/IIIa, P-selectin, and the vitronectin receptor points to an interference with pathways that control platelet activation and aggregation. nih.gov However, whether Valeryl-4-hydroxyvalsartan acts on a known platelet receptor or a novel target, and the specific downstream signaling molecules involved (e.g., G-proteins, kinases, second messengers), remains a subject for further investigation. The current understanding is that its antiplatelet properties appear to be independent of those of other common antiplatelet agents, suggesting a unique mechanism of action. nih.gov

Analytical Methodologies for Valeryl 4 Hydroxyvalsartan Quantification

Development and Validation of Bioanalytical Methods in Biological Matrices (e.g., Human Plasma)

The development of robust bioanalytical methods for Valeryl-4-hydroxyvalsartan in human plasma requires meticulous optimization of sample preparation and chromatographic conditions. nih.govresearchgate.net These methods are essential for monitoring the metabolite's concentration in patients undergoing treatment with valsartan (B143634). nih.gov The validation of these methods is performed in accordance with regulatory guidelines, such as those from the Food and Drug Administration (FDA), to ensure their suitability for their intended purpose. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Valeryl-4-hydroxyvalsartan. nih.govresearchgate.net This technique separates the analyte from other components in the plasma sample, allowing for its accurate quantification. nih.gov The separation is typically achieved using a reverse-phase (RP) column, such as a C18 or C8 column. nih.govnih.gov A gradient elution mode, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of Valeryl-4-hydroxyvalsartan, its parent drug valsartan, and any internal standards used. researchgate.netnih.gov

A highly sensitive and specific method for the detection of Valeryl-4-hydroxyvalsartan involves the use of a fluorescence detector following HPLC separation. nih.govresearchgate.net This method leverages the native fluorescence of the molecule. For the simultaneous determination of valsartan and Valeryl-4-hydroxyvalsartan, excitation and emission wavelengths are typically set at 234 nm and 378 nm, respectively. nih.govmu-pleven.bg This dual detection approach, often combined with photometric detection, allows for comprehensive analysis. nih.gov The optimization of the HPLC method with fluorescence detection can be achieved using experimental design, a chemometric approach to efficiently determine the most influential experimental variables. nih.govresearchgate.net

In conjunction with fluorescence detection, photometric (UV) detection is also utilized for the quantification of Valeryl-4-hydroxyvalsartan. nih.govresearchgate.net A common wavelength for photometric detection is 254 nm. nih.govmu-pleven.bg While perhaps not as sensitive as fluorescence detection for this specific compound, it provides a reliable and often complementary signal. nih.gov The combination of both detection methods in a single run enhances the confidence in the analytical results. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective technique for the quantification of Valeryl-4-hydroxyvalsartan in biological matrices. nih.govbioanalysis-zone.com This method offers excellent sensitivity and specificity due to the use of mass-to-charge ratio for detection, making it a gold standard in bioanalysis. bioanalysis-zone.com LC-MS/MS methods have been developed and validated for the simultaneous determination of multiple analytes, including Valeryl-4-hydroxyvalsartan, in human plasma. dntb.gov.uaresearchgate.net The method involves chromatographic separation followed by mass spectrometric detection, often in the positive ionization mode. uomustansiriyah.edu.iqresearchgate.net

Solid Phase Extraction (SPE) Techniques for Sample Preparation

Effective sample preparation is a critical step to remove interferences from the biological matrix before chromatographic analysis. nih.gov Solid Phase Extraction (SPE) is a widely used technique for the extraction of Valeryl-4-hydroxyvalsartan from human plasma. nih.govresearchgate.net This method provides clean extracts and high recovery of the analyte. nih.gov The optimization of the SPE procedure is crucial and can be achieved through experimental design. nih.govresearchgate.net For instance, C8 cartridges have been successfully used with specific conditioning, washing, and elution steps to achieve maximum recovery and extracts free from plasma interferences. nih.gov The SPE-HPLC-UV-fluorescence method has been shown to be effective for the separation and quantification of valsartan and its metabolite from human plasma samples. nih.gov

Method Validation Parameters: Accuracy, Precision, Linearity, Limit of Detection, Limit of Quantification

The validation of any bioanalytical method is essential to ensure its reliability. japsonline.comscispace.com This process involves the evaluation of several key parameters as stipulated by regulatory bodies. nih.govnih.gov

Accuracy: This parameter assesses the closeness of the measured concentration to the true concentration. For Valeryl-4-hydroxyvalsartan, recovery values, which are an indicator of accuracy, have been reported to range from 94.6% to 108.8%. nih.govresearchgate.net

Precision: Precision measures the degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (RSD). nih.gov

Linearity: This establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. researchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method. researchgate.net

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. japsonline.comresearchgate.net

The validation ensures that the method is suitable for its intended purpose, such as in pharmacokinetic studies. uomustansiriyah.edu.iqresearchgate.net

Research Findings for Analytical Methodologies

| Parameter | HPLC with UV-Fluorescence/Photometric Detection |

| Column | RP C18 Atlantis (100 mm x 3.9 mm) nih.gov |

| Mobile Phase | Acetonitrile (B52724) (ACN) with 0.025% Trifluoroacetic acid (TFA) and Phosphate (B84403) buffer (5 mM, pH 2.5) with 0.025% TFA (gradient mode) nih.govnih.gov |

| Flow Rate | 1.30 mL/min nih.govnih.gov |

| Detection | Fluorescence: Ex: 234 nm, Em: 378 nm; Photometric: 254 nm nih.govmu-pleven.bg |

| Sample Preparation | Solid Phase Extraction (SPE) nih.govnih.gov |

| Recovery | 94.6% to 108.8% for Valeryl-4-hydroxyvalsartan nih.govresearchgate.net |

| Parameter | LC-MS/MS |

| General Application | Quantitative measurement of active drug and its metabolites for pharmacokinetic studies. bioanalysis-zone.com |

| Validation | Methods are validated according to regulatory guidelines (e.g., FDA). nih.gov |

| Key Advantage | High sensitivity, selectivity, and robustness. bioanalysis-zone.com |

| Validation Parameter | Acceptance Criteria (General Guidance) |

| Accuracy | Mean value should be within ±15% of the nominal concentration. nih.gov |

| Precision | Relative Standard Deviation (RSD) should not exceed 15%. nih.gov |

| Linearity | The correlation coefficient (r) should be close to 1. researchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration on the standard curve with acceptable accuracy and precision. nih.gov |

Chemometric Approaches in Method Optimization

Chemometrics, the application of statistical and mathematical methods to chemical data, plays a significant role in optimizing the complex processes of extraction and chromatographic separation for Valeryl-4-hydroxyvalsartan analysis. nih.govmolnar-institute.com These approaches allow for the efficient investigation of multiple experimental variables simultaneously, leading to a more robust and optimized analytical method. molnar-institute.commdpi.com

Fractional Factorial Design (FFD) is a powerful statistical tool used in the initial stages of method optimization to screen for the most significant experimental variables from a large number of potential factors. nih.govresearchgate.net This approach reduces the number of required experiments compared to a full factorial design, saving time and resources. numberanalytics.com

In the optimization of an SPE-HPLC-UV-fluorescence method for Valeryl-4-hydroxyvalsartan, FFD was employed to identify the key variables affecting both the solid-phase extraction and the HPLC separation. nih.govresearchgate.net For the SPE process, factors such as buffer solution concentration, drying time, and elution liquid volume were identified as significant. researchgate.netmolnar-institute.com For the HPLC process, the critical variables were determined to be the flow rate of the mobile phase, pH, initial acetonitrile percentage, and the gradient steepness. nih.govmolnar-institute.com

Following the screening of significant variables by FFD, a Central Composite Design (CCD) is often used to determine the optimal levels of these factors. nih.govresearchgate.net CCD is a response surface methodology that allows for the modeling of a quadratic relationship between the variables and the response, enabling the identification of the optimal conditions. nih.govmolnar-institute.com

In the context of Valeryl-4-hydroxyvalsartan analysis, a CCD was utilized to fine-tune the significant variables identified by FFD. nih.govresearchgate.net The goal was to maximize the corrected areas of the analyte peaks and the resolution between the chromatographic peaks of valsartan, Valeryl-4-hydroxyvalsartan, and the internal standard. nih.gov This systematic optimization ensures the development of a highly efficient and reliable analytical method. nih.govresearchgate.net

Table 1: Optimized HPLC Parameters for Valeryl-4-hydroxyvalsartan Analysis

| Parameter | Optimized Value |

| Chromatographic Column | Atlantis dC18, 100 mm x 3.9 mm, 3 µm |

| Mobile Phase | Acetonitrile with 0.025% TFA and 5 mM phosphate buffer with 0.025% TFA |

| pH | 2.5 |

| Initial Acetonitrile % | 32% |

| Gradient Steepness | 4.5%/min to reach 50% acetonitrile |

| Flow Rate | 1.30 mL/min |

| Column Temperature | 40°C |

| This table presents the optimized parameters for the HPLC method as determined through chemometric approaches. nih.gov |

Application of Analytical Methods in Preclinical and Clinical Studies

The validated analytical methods for Valeryl-4-hydroxyvalsartan have been successfully applied in both preclinical and clinical settings. japsonline.comnih.gov In preclinical studies, these methods are essential for understanding the metabolic profile of valsartan in animal models. juniperpublishers.com

In the clinical setting, these methods have been used to analyze plasma samples from patients undergoing treatment with valsartan. nih.govresearchgate.net For instance, a validated SPE-HPLC-UV-fluorescence method was used to determine the concentrations of valsartan and Valeryl-4-hydroxyvalsartan in plasma samples from 12 patients. nih.gov Such studies are crucial for establishing pharmacokinetic profiles and understanding the in-vivo behavior of the drug and its metabolite. nih.gov Furthermore, LC-MS/MS methods have been developed for the simultaneous estimation of valsartan and other drugs in human plasma for bioequivalence studies. nih.govorientjchem.org

Challenges in Metabolite Quantification in Complex Biological Systems

The quantification of metabolites like Valeryl-4-hydroxyvalsartan in complex biological matrices such as plasma presents several analytical challenges. nih.govnews-medical.net The vast complexity of biological samples can lead to matrix effects, where other components in the sample interfere with the ionization and detection of the target analyte, particularly in mass spectrometry-based methods. news-medical.netoup.com

Key challenges include:

Structural Elucidation: Identifying unknown metabolites can be a difficult task. news-medical.net

Low Concentrations: Metabolites are often present at very low concentrations, requiring highly sensitive analytical techniques. nih.gov

Matrix Effects: Co-eluting species from the biological matrix can suppress or enhance the signal of the analyte, affecting the accuracy and reproducibility of the quantification. nih.gov

Lack of Standards: The availability and cost of isotopically labeled internal standards for every metabolite can be a significant limitation for absolute quantification. nih.gov

Inter-laboratory Reproducibility: Achieving consistent results across different laboratories can be challenging due to variations in instrumentation and methodologies. news-medical.net

Data Interpretation: The large and complex datasets generated by metabolomics studies require sophisticated bioinformatics and statistical tools for meaningful interpretation. evotec.com

To overcome these challenges, various strategies are employed, such as the use of stable isotope-labeled internal standards, thorough sample preparation techniques like solid-phase extraction to remove interfering substances, and the optimization of chromatographic conditions to improve separation. nih.govoup.com

Pharmacokinetic Profile and Disposition of Valeryl 4 Hydroxyvalsartan

Formation Kinetics and Plasma Concentration-Time Profiles

Valeryl-4-hydroxyvalsartan is formed through the oxidative biotransformation of valsartan (B143634). fabad.org.trnih.gov In vitro studies using human liver microsomes and recombinant CYP 450 enzymes have identified the CYP2C9 isoenzyme as being solely responsible for this metabolic conversion. ebmconsult.comdrugbank.comnih.govresearchgate.netfda.gov The formation of Valeryl-4-hydroxyvalsartan accounts for approximately 9% of an administered dose of valsartan. fabad.org.trebmconsult.comdrugbank.comfda.govfda.gov

Following oral administration of valsartan, the Valeryl-4-hydroxyvalsartan metabolite is detected in plasma at time points later than two hours post-dose. nih.govresearchgate.net In studies of hypertensive patients treated with daily doses of valsartan, the plasma concentrations of its metabolite, Valeryl-4-hydroxyvalsartan, were observed to vary based on the time of sampling. researchgate.net

Interactive Table: Observed Plasma Concentrations of Valeryl-4-hydroxyvalsartan The following table displays the range of plasma concentrations observed in hypertensive patients at various times after valsartan administration.

| Parameter | Value | Source |

|---|---|---|

| Patient Population | Hypertensive patients on daily valsartan therapy | researchgate.net |

| Sampling Times | 0.5 - 9 hours post-dose | researchgate.net |

Systemic Exposure and Area Under the Curve (AUC)

Interactive Table: Key Pharmacokinetic Parameters of Valeryl-4-hydroxyvalsartan This table summarizes key data points related to the formation and systemic exposure of the metabolite.

| Parameter | Description | Value | Source |

|---|---|---|---|

| Formation Pathway | Oxidative biotransformation via CYP2C9 | - | fabad.org.trebmconsult.comresearchgate.net |

| Contribution to Dose | Percentage of valsartan dose converted to the metabolite | ~9% | fabad.org.trebmconsult.comdrugbank.com |

| Contribution to AUC | Percentage of 24-hour plasma radioactivity AUC | ~11% | nih.govresearchgate.net |

Relationship to Valsartan Pharmacokinetics

The pharmacokinetic profile of Valeryl-4-hydroxyvalsartan is directly dependent on the absorption, distribution, metabolism, and elimination of its parent drug, valsartan. japsonline.compharmacophorejournal.com Peak plasma concentrations of valsartan are typically reached 2 to 4 hours after oral administration. ebmconsult.comfda.govtorrentpharma.com The subsequent appearance of Valeryl-4-hydroxyvalsartan in the plasma from 2 hours onward is a direct result of valsartan's metabolism. nih.govresearchgate.net

Factors that influence the bioavailability of valsartan, such as food intake which can decrease valsartan's AUC by about 40%, will proportionally affect the amount of Valeryl-4-hydroxyvalsartan formed. ebmconsult.comfda.govnps.org.au Because valsartan undergoes limited metabolism, with only about 20% of a dose recovered as metabolites, the potential for clinically significant drug interactions mediated by CYP450 enzymes is considered low. ebmconsult.comdrugbank.comfda.gov This low metabolic rate inherently limits the formation and systemic exposure of Valeryl-4-hydroxyvalsartan. fda.gov

Elimination Pathways and Excretion Routes

The elimination of valsartan and its metabolite occurs primarily through the feces, with a smaller contribution from renal excretion. ebmconsult.comnih.govfda.gov

The predominant clearance mechanism for valsartan is direct elimination via the bile into the feces. fabad.org.trjapsonline.comnih.govresearchgate.net Studies show that after an oral dose of valsartan solution, approximately 83-86% of the dose is recovered in the feces. ebmconsult.comnih.govfda.govnps.org.au Research indicates that this biliary elimination is the main elimination process for both valsartan and its inactive metabolite, Valeryl-4-hydroxyvalsartan. fabad.org.tr

Renal clearance plays a secondary role in the elimination of valsartan and its metabolites. japsonline.commedsinfo.com.au Following an oral solution dose, about 13% of the total dose is recovered in the urine, primarily as the unchanged parent drug. fabad.org.trfda.govebmconsult.comfda.gov The metabolite, Valeryl-4-hydroxyvalsartan, accounts for a portion of the compounds found in urine. fabad.org.trnih.gov The renal clearance of valsartan itself is approximately 0.62 L/h, which constitutes about 30% of its total plasma clearance, further underscoring that the renal route is not the primary pathway for elimination. fda.govebmconsult.comfda.govtorrentpharma.com

Interactive Table: Excretion Routes of Valsartan and its Metabolites This table outlines the primary routes of excretion following an oral dose of valsartan.

| Excretion Route | Percentage of Dose Recovered | Primary Component | Source |

|---|---|---|---|

| Fecal (via Biliary) | ~83% - 86% | Unchanged Valsartan and Valeryl-4-hydroxyvalsartan | fabad.org.trebmconsult.comnih.govfda.gov |

Impact of Physiological and Pathophysiological States on Disposition

The disposition of Valeryl-4-hydroxyvalsartan can be altered by conditions that affect the pharmacokinetics of the parent drug, valsartan.

Hepatic Insufficiency : Since biliary excretion is the primary route of elimination for valsartan and its metabolite, hepatic function is critical. fabad.org.trfda.gov In patients with mild-to-moderate chronic liver disease, the systemic exposure (AUC) to valsartan is approximately doubled compared to healthy volunteers. ebmconsult.comtorrentpharma.comnps.org.au This indicates that impaired hepatic function significantly alters the disposition of valsartan, and by extension, its metabolite.

Geriatric Patients : In elderly individuals, the systemic exposure (AUC) to valsartan is about 70% higher and its half-life is 35% longer compared to younger subjects. torrentpharma.commedsinfo.com.aumedpath.com This increased exposure to the parent drug would logically result in a corresponding increase in the formation of and exposure to Valeryl-4-hydroxyvalsartan.

Influence of Hepatic Impairment

Detailed research findings on the specific pharmacokinetic profile of Valeryl-4-hydroxyvalsartan in patients with hepatic impairment are not extensively documented in publicly available literature. Scientific studies have predominantly focused on the effects of liver disease on the parent drug, valsartan.

The disposition of the parent compound, valsartan, is significantly influenced by liver function because it is primarily eliminated from the body via the liver through biliary excretion. japsonline.comnih.gov In patients with mild to moderate hepatic impairment, the systemic exposure to valsartan is markedly increased. fabad.org.trnih.gov Clinical studies have demonstrated that the mean exposure, as measured by the area under the plasma concentration-time curve (AUC), is approximately doubled in patients with mild to moderate liver disease compared to healthy individuals with normal liver function. ebmconsult.comnih.gov This increase is attributed to the reduced clearance of valsartan due to impaired hepatobiliary function. fabad.org.tr

Given that Valeryl-4-hydroxyvalsartan is formed in the liver from valsartan, the altered pharmacokinetics of the parent drug in hepatically impaired patients likely influences the formation and subsequent disposition of the metabolite. However, specific data quantifying the changes in AUC, maximum concentration (Cmax), or half-life of Valeryl-4-hydroxyvalsartan in this population are not available. The increased concentration of valsartan could potentially lead to altered metabolite concentrations, but the net effect is uncharacterized. No specific dosing recommendations for valsartan are typically provided for patients with severe liver disease due to the lack of data. ebmconsult.com

The table below summarizes the observed changes in the pharmacokinetics of the parent compound, valsartan , in patients with hepatic impairment, as data for Valeryl-4-hydroxyvalsartan is not available.

Table 1: Influence of Hepatic Impairment on Valsartan Pharmacokinetics

| Population | Parameter | Change Compared to Healthy Volunteers | Citation |

| Patients with Mild to Moderate Hepatic Impairment | Mean Exposure (AUC) | Approximately 2-fold (200%) increase | ebmconsult.comnih.govnih.gov |

| Patients with Moderate Hepatic Impairment | Mean Exposure (AUC) | 2.1-fold (210%) increase | researchgate.net |

This table presents data for the parent compound, valsartan, as specific pharmacokinetic data for its metabolite, Valeryl-4-hydroxyvalsartan, in patients with hepatic impairment is not available in the cited literature.

Toxicological Considerations of Valeryl 4 Hydroxyvalsartan

Assessment of Metabolite Toxicity Profile

The formation of Valeryl-4-hydroxyvalsartan occurs through the metabolism of valsartan (B143634), although valsartan does not undergo extensive biotransformation, with only about 20% of a dose being recovered as metabolites. drugbank.comfda.gov This metabolite accounts for approximately 9% to 11% of the administered valsartan dose. japsonline.comfabad.org.tr

A key determinant of the toxicological and pharmacological activity of valsartan-related compounds is their affinity for the angiotensin II type 1 (AT1) receptor. Valeryl-4-hydroxyvalsartan is considered essentially inactive or pharmacologically inactive. japsonline.compharmacophorejournal.comauropharma.caijpjournal.org Its affinity for the AT1 receptor is approximately 200 times lower than that of the parent compound, valsartan. japsonline.comfabad.org.tr This significantly diminished receptor binding capacity means it does not contribute to the therapeutic or toxic effects associated with AT1 receptor blockade.

Table 1: Comparative Profile of Valsartan and Valeryl-4-hydroxyvalsartan

| Feature | Valsartan (Parent Compound) | Valeryl-4-hydroxyvalsartan (Metabolite) |

| Metabolic Origin | Parent Drug | Primary metabolite of valsartan drugbank.comnih.gov |

| Formation | N/A | Formed via CYP2C9 enzyme in the liver drugbank.comnih.gov |

| Pharmacological Activity | Active Angiotensin II Receptor Blocker nih.gov | Essentially inactive japsonline.comauropharma.caijpjournal.org |

| AT1 Receptor Affinity | High | ~200-fold lower than valsartan japsonline.comfabad.org.tr |

| Percentage of Dose | N/A | ~9% of an oral valsartan dose fda.govfabad.org.tr |

Renal: The majority of valsartan and its metabolites are eliminated through non-renal routes. japsonline.com Renal clearance accounts for only about 30% of valsartan's total clearance. fda.govfabad.org.tr While the parent drug, valsartan, can cause deterioration of renal function, particularly in patients with pre-existing conditions like renal artery stenosis or those who are volume-depleted, specific toxicological studies focusing on the direct effect of Valeryl-4-hydroxyvalsartan on the renal system are not detailed in available literature. drugbank.comfda.gov Given its pharmacological inactivity, it is not expected to have the same renin-angiotensin system-mediated effects on the kidney as valsartan.

Genotoxicity and Carcinogenicity Studies (if applicable)

Specific genotoxicity and carcinogenicity studies on the isolated Valeryl-4-hydroxyvalsartan metabolite are not prominently available in the reviewed literature. The major toxicological concern that has arisen in relation to valsartan products is the presence of N-nitroso impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). ewadirect.comwisdomlib.orgeuropa.eu These impurities, which are classified as probable human carcinogens, were found to be generated during changes in the manufacturing process of the active pharmaceutical ingredient (API) and are not related to the metabolite itself. europa.euamericanpharmaceuticalreview.com

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for these genotoxic impurities in sartan-containing medicines. americanpharmaceuticalreview.comthermofisher.com Research has been conducted on other complex nitrosamine (B1359907) impurities related to valsartan, with one study on a specific N-nitroso-valsartan impurity finding it to be non-mutagenic in both the Ames test and an in vivo transgenic mouse model. researchgate.netnih.gov However, this testing does not apply to Valeryl-4-hydroxyvalsartan.

Reproductive and Developmental Toxicity (if applicable)

There is a lack of specific studies evaluating the reproductive and developmental toxicity of Valeryl-4-hydroxyvalsartan. The parent drug, valsartan, is known to cause fetal and neonatal morbidity and mortality when administered to pregnant women, particularly during the second and third trimesters. fda.govauropharma.ca These effects, which include decreased renal function, hypotension, and skull ossification retardation in the fetus, are a class effect of drugs that act directly on the renin-angiotensin system. auropharma.ca Given that Valeryl-4-hydroxyvalsartan is pharmacologically inactive and has a very low affinity for the AT1 receptor, it is not expected to contribute significantly to these toxicities, though this has not been formally studied.

Role as a Reference Standard in Impurity Profiling and Quality Control

Valeryl-4-hydroxyvalsartan plays a role as a known metabolite in the quality control and impurity profiling of valsartan drug substances and products. synzeal.comijprajournal.com Pharmaceutical manufacturing and quality control processes require the identification and quantification of all related substances, including metabolites and degradation products. ijprajournal.com

Reference standards are essential benchmarks used to ensure the identity, purity, and quality of a drug. ijprajournal.com Valeryl-4-hydroxyvalsartan, as the main metabolite, serves as a specific reference marker during the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS). ijpjournal.orgnih.govresearchgate.net These methods are designed to separate and quantify valsartan from its related substances, including Valeryl-4-hydroxyvalsartan, in both biological samples (like plasma) and the final drug product to ensure they meet the stringent specifications set by pharmacopoeias and regulatory authorities. ijpjournal.orgresearchgate.netgeneesmiddeleninformatiebank.nl

Future Directions and Translational Research

Potential for Biomarker Development in Clinical Settings

While Valeryl-4-hydroxyvalsartan is not currently established as a clinical biomarker, its pharmacokinetic profile presents a potential avenue for future research. As the main metabolite of valsartan (B143634), formed exclusively by the cytochrome P450 isoenzyme CYP2C9, its plasma concentration could theoretically serve as an indicator of this enzyme's activity. drugbank.com Monitoring levels of Valeryl-4-hydroxyvalsartan alongside valsartan could help in assessing patient adherence to therapy or identifying potential drug-drug interactions involving the CYP2C9 pathway.

Metabolomics studies, aimed at identifying metabolic markers to predict the efficacy or toxicity of drug treatments, have been employed to understand the broader effects of valsartan. nih.govnih.gov These studies have successfully identified metabolic shifts and potential biomarkers associated with valsartan's therapeutic outcomes. nih.govnih.gov Future research could adopt a similar approach to specifically investigate whether Valeryl-4-hydroxyvalsartan levels correlate with clinical endpoints or adverse effects, potentially paving the way for its use in personalized medicine strategies.

Investigation of Environmental Impact and Plant Metabolism

The widespread use of valsartan has led to its detection in surface waters, as it is often incompletely removed by wastewater treatment plants. nih.gov A significant portion of the administered valsartan dose is excreted, with about 9% being the Valeryl-4-hydroxyvalsartan metabolite. fda.gov The environmental fate of this metabolite is a critical area for future investigation. Studies on the parent compound show it is relatively persistent and can undergo degradation into various transformation products through processes like photocatalysis. researchgate.netmdpi.comjanusinfo.se Understanding the persistence, mobility, and potential ecotoxicity of Valeryl-4-hydroxyvalsartan in aquatic and terrestrial ecosystems is essential for a complete environmental risk assessment.

Furthermore, the uptake of pharmaceuticals by plants through irrigation with treated wastewater is a growing concern. Research has demonstrated that parent compounds like valsartan can be taken up and metabolized by plants. jku.at The specific metabolic pathways for Valeryl-4-hydroxyvalsartan within plant tissues, however, remain uninvestigated. Future studies should focus on whether this metabolite accumulates in food crops, how it is transformed by plant enzymes, and the potential ecological consequences of its presence in the food chain.

Advanced Computational Modeling and Simulation for Predictive Research

Computational methods are powerful tools in modern pharmacology for predicting drug-receptor interactions and understanding molecular mechanisms. Molecular docking and simulation studies have been extensively used to analyze the binding of valsartan and newly designed analogs to the AT1 receptor. biointerfaceresearch.comresearchgate.netnih.gov These in silico techniques could be applied to Valeryl-4-hydroxyvalsartan to provide molecular-level insights into its markedly reduced affinity for the AT1 receptor compared to valsartan.

Moreover, computational modeling offers a promising approach to explore the metabolite's known off-target effects, such as its interaction with platelet receptors. johnshopkins.edunih.gov By simulating the docking of Valeryl-4-hydroxyvalsartan with various platelet surface proteins, researchers could predict binding affinities and identify the specific molecular interactions responsible for its antiplatelet activity. Such predictive research can guide further experimental studies and accelerate the exploration of its therapeutic potential.

Integration with Omics Technologies for Comprehensive Biological Understanding

Omics technologies, such as metabolomics and transcriptomics, provide a holistic view of the biological effects of a compound by measuring global changes in metabolites or gene expression. mdpi.com Several studies have utilized metabolomics to characterize the systemic metabolic changes induced by valsartan, often in combination with other drugs like sacubitril, to uncover its mechanisms of action and identify biomarkers of therapeutic response. nih.govmdpi.comresearchgate.net

Future research can leverage these powerful technologies to specifically delineate the biological impact of Valeryl-4-hydroxyvalsartan. A targeted omics approach could reveal the specific metabolic and signaling pathways modulated by this metabolite, particularly in relation to its observed effects on human platelets. johnshopkins.edunih.gov For instance, proteomics could identify the platelet proteins that directly bind to Valeryl-4-hydroxyvalsartan, while transcriptomics could show how it alters gene expression in platelets or other cell types. This comprehensive understanding is crucial for exploring its potential therapeutic applications.

Therapeutic Potential Beyond its Role as a Valsartan Metabolite

Perhaps the most compelling area of future research is the therapeutic potential of Valeryl-4-hydroxyvalsartan itself, independent of its parent drug. Although long considered inactive due to its poor affinity for the AT1 receptor, significant in vitro research has demonstrated that it possesses potent antiplatelet properties. fabad.org.tr

A key study assessed the effects of both valsartan and Valeryl-4-hydroxyvalsartan on human platelets, revealing that both compounds inhibit platelet aggregation. johnshopkins.edunih.gov Notably, the study found that Valeryl-4-hydroxyvalsartan was more potent than valsartan at inhibiting platelet aggregation within the therapeutic range. johnshopkins.edunih.gov This off-target activity is significant because platelet aggregation is central to the pathogenesis of vascular events like myocardial infarction and ischemic stroke. johnshopkins.edunih.govhyphadiscovery.com The finding was considered impactful enough to be the subject of a patent application for the use of Valeryl-4-hydroxyvalsartan in treating coronary diseases mediated by platelet aggregation. hyphadiscovery.com

This distinct pharmacological profile suggests that Valeryl-4-hydroxyvalsartan could be developed as a therapeutic agent in its own right, offering a novel mechanism for antiplatelet therapy. Further clinical research is required to validate these in vitro findings and to determine if this antiplatelet effect contributes to the clinical benefits seen with valsartan therapy or if it could be harnessed as a standalone treatment. johnshopkins.edunih.gov

Data Tables

Q & A

Q. How can researchers ensure transparency when sharing raw spectral data for Valeryl-4-hydroxyvalsartan in public repositories?

- Methodological Answer : Annotate datasets with metadata (e.g., instrument parameters, solvent peaks) and deposit them in FAIR-aligned repositories (e.g., Zenodo, ChemSpider). Use persistent identifiers (DOIs) and cite datasets in publications. For sensitive data, employ pseudonymization protocols while maintaining traceability to original experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.